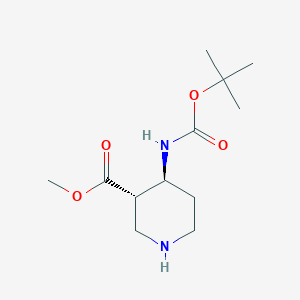

trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

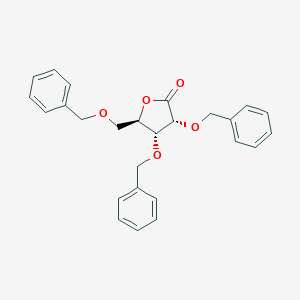

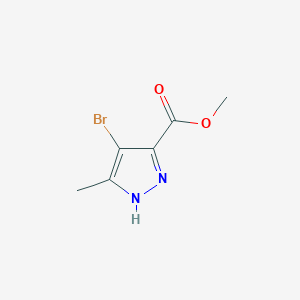

Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds : This compound has been used in the synthesis of novel heterocyclic amino acids, such as pyrazole-4-carboxylates. These compounds serve as achiral and chiral building blocks in various chemical syntheses (Matulevičiūtė et al., 2021).

Enantioselective Synthesis : It plays a role in the enantioselective synthesis of certain compounds, such as trans-methylpipecolic acids. This process involves steps like Sharpless epoxidation and stereoselective hydrogenation (Alegret et al., 2007).

Preparation and Reactivity Studies : The compound has been studied for its reactivity, particularly in the preparation of piperidinedione derivatives, which are useful in synthesizing compounds with pharmacological interest (Ibenmoussa et al., 1998).

Synthesis of Redox-Active Amino Acids : This compound is also involved in the synthesis of redox-active amino acids for incorporation into peptide assemblies. This is particularly significant in studies of photoinitiated electron or energy transfer (McCafferty et al., 1995).

Total Synthesis of Alkaloids : It has been used in the total synthesis of natural products like pseudodistomin B triacetate and pseudodistomin F, highlighting its role in the synthesis of complex organic molecules (Ma & Sun, 2000).

Asymmetric Syntheses of Alkaloids : The compound is involved in the asymmetric syntheses of alkaloids like myrtine and 241D. This involves a process of N-Boc-directed metalation and subsequent transformations (Vu et al., 2014).

Chemoenzymatic Preparation for Inhibitors : It has been used in chemoenzymatic preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters, which are key intermediates in the synthesis of metalloproteinase inhibitors (Iding et al., 2003).

Synthesis of Spiro[piperidine-3,3′-oxindoles] : It's used in the enantioselective route to spiro[piperidine-3,3′-oxindoles] from isatin ketimines, important in medicinal chemistry (Holmquist et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 4-amino-1-boc-piperidine have been used in the synthesis of potent hiv-1 non-nucleoside reverse transcriptase inhibitors (hiv-1 nnrtis) . Therefore, it’s possible that this compound may also target the HIV-1 reverse transcriptase enzyme.

Pharmacokinetics

Its molecular weight (25832 ) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 28°C , suggesting that it may be sensitive to higher temperatures

Properties

IUPAC Name |

methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMRLHYTQICGLN-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650679 |

Source

|

| Record name | Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217774-23-6 |

Source

|

| Record name | Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)

![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)